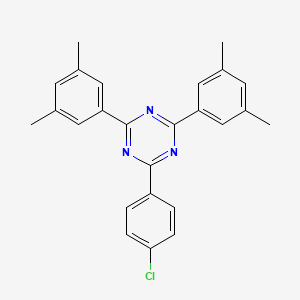
2-(4-Chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chlorophenyl group and two dimethylphenyl groups attached to the triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzonitrile with 3,5-dimethylbenzylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. Large-scale synthesis often utilizes continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazines with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine: Similar structure but lacks the dimethyl groups.
2-(4-Methylphenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine: Similar structure but has a methyl group instead of a chlorine atom.
Uniqueness
2-(4-Chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine is unique due to the presence of both chlorophenyl and dimethylphenyl groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C25H22ClN3 |
|---|---|
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-4,6-bis(3,5-dimethylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C25H22ClN3/c1-15-9-16(2)12-20(11-15)24-27-23(19-5-7-22(26)8-6-19)28-25(29-24)21-13-17(3)10-18(4)14-21/h5-14H,1-4H3 |
InChI-Schlüssel |
UDXPVCQMZCWZSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


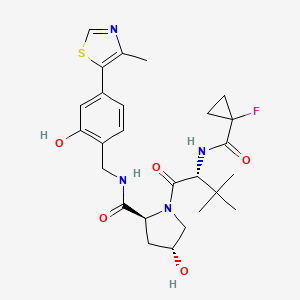
![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)
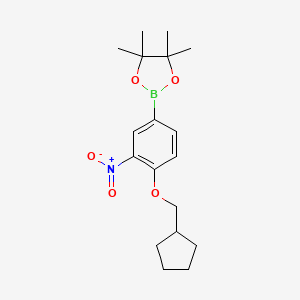
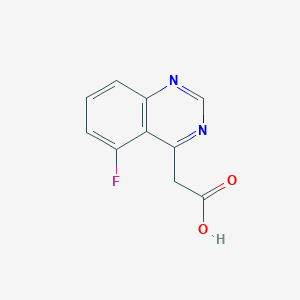


![2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide](/img/structure/B13714166.png)


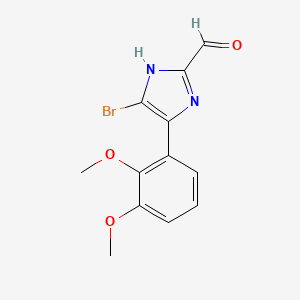

![Methyl 5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13714216.png)
![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)

